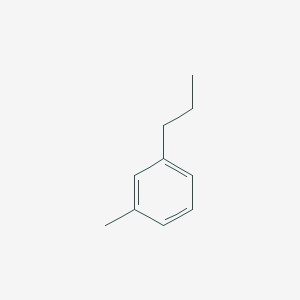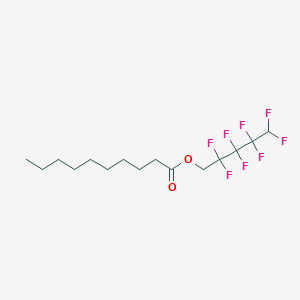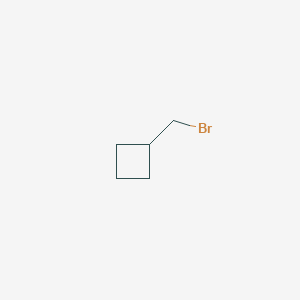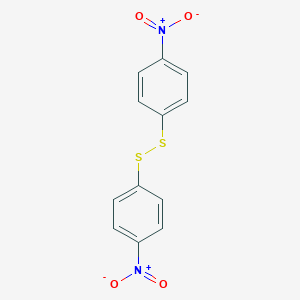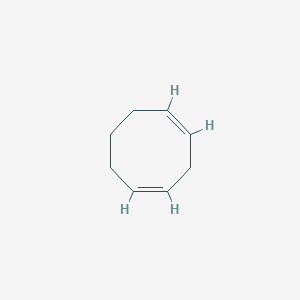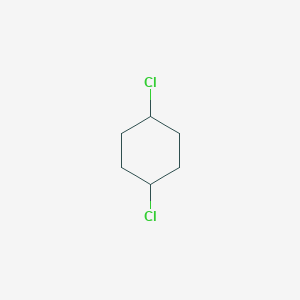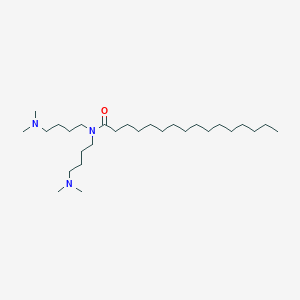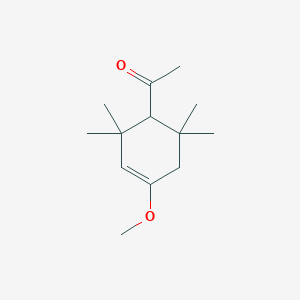
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)-, also known as Methyl Farnesoate (MF), is a naturally occurring insect hormone that plays a crucial role in the regulation of insect growth and development. MF is a sesquiterpenoid compound that is synthesized by the corpora allata (CA) gland in insects. It is involved in a range of physiological processes, including reproduction, metamorphosis, and stress response. The purpose of
作用机制
MF exerts its effects by binding to specific receptors located in the target cells. The binding of MF to its receptor activates a signal transduction pathway that leads to the activation of downstream effector molecules. The precise mechanism of MF action is not well understood, but it is thought to involve the regulation of gene expression and protein synthesis.
生化和生理效应
MF has a range of biochemical and physiological effects on insects. It regulates the synthesis and release of juvenile hormone, which is critical for insect growth and development. MF also regulates the synthesis and release of ecdysteroids, which are involved in the regulation of metamorphosis. In addition, MF has been shown to regulate the synthesis and release of neurotransmitters, including serotonin and dopamine, which are involved in the regulation of behavior.
实验室实验的优点和局限性
MF has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has been extensively studied in various insect species, and its effects are well characterized. However, MF also has some limitations for lab experiments. Its effects can be species-specific, and the optimal concentration for each species may vary. In addition, the purity of MF can vary depending on the synthesis method used, which can affect its potency and efficacy.
未来方向
There are several future directions for research on MF. One area of research is the development of MF analogs that have increased potency and efficacy. Another area of research is the identification of new target molecules that are regulated by MF. This could lead to the development of new insecticides and growth regulators that are more effective and environmentally friendly. Finally, the role of MF in the regulation of behavior, including aggression and social behavior, is an area of research that holds promise for understanding the neural basis of behavior in insects.
合成方法
MF can be synthesized by the reaction between farnesol and acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces MF as the major product, along with some side products. The purity of MF can be improved by using column chromatography or recrystallization techniques.
科学研究应用
MF has been extensively studied in various insect species, including crustaceans, insects, and arachnids. It has been shown to play a critical role in the regulation of reproduction, metamorphosis, and stress response in insects. MF has also been implicated in the regulation of behavior, including aggression, social behavior, and circadian rhythms. In addition, MF has been studied for its potential use as an insecticide and as a growth regulator in aquaculture.
属性
CAS 编号 |
16556-48-2 |
|---|---|
产品名称 |
Ethanone, 1-(4-methoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)- |
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3 |
InChI 键 |
ZGMRSDALCWKJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
规范 SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
其他 CAS 编号 |
16556-48-2 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





